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Compound of Interest

Compound Name: 2-Amino-1-cyclohexylethan-1-ol

CAS No.: 57230-08-7

Cat. No.: B3145364

Get Quote

-Amino Alcohols from Cyclohexyl Precursors[1]

Executive Summary & Strategic Rationale
The target molecule, 2-Amino-1-cyclohexylethan-1-ol, represents a critical pharmacophore

found in

-adrenergic blockers and chiral auxiliaries.[1] Its synthesis presents a classic challenge in
regio- and stereocontrol: installing an amine and a hydroxyl group on adjacent carbons with
specific connectivity.[2]

This guide details two distinct synthetic strategies, selected based on precursor availability and

scalability requirements:

The Henry Reaction (Nitroaldol) Route: The "Gold Standard" for carbon chain extension. It

constructs the ethyl backbone from cyclohexanecarboxaldehyde, offering high reliability and

established stereoselective variants.

The Epoxide Aminolysis Route: A convergent approach utilizing vinylcyclohexane (via its

epoxide). This route relies on steric control to dictate regioselectivity.
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Retrosynthetic Logic
The following diagram illustrates the strategic disconnections available for this scaffold.

TARGET:
2-Amino-1-cyclohexylethan-1-ol

Intermediate:
1-Cyclohexyl-2-nitroethanol

 Reduction (NO2 -> NH2)

Intermediate:
2-Cyclohexyloxirane

 Aminolysis (NH3)

Precursor A:
Cyclohexanecarboxaldehyde

(+ Nitromethane)

 Henry Reaction

Precursor B:
Vinylcyclohexane

 Epoxidation

Click to download full resolution via product page

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Protocol A: The Henry Reaction (Nitroaldol)
Sequence
This pathway is recommended for laboratory-scale synthesis (1g – 50g) due to the low cost of

reagents and the stability of the nitro-alcohol intermediate.

Phase 1: Nitroaldol Condensation
Reaction: Cyclohexanecarboxaldehyde + Nitromethane

1-Cyclohexyl-2-nitroethanol[1]

Mechanism: The base deprotonates nitromethane (

), creating a nitronate anion that attacks the aldehyde carbonyl.

Reagents:
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Cyclohexanecarboxaldehyde (1.0 equiv)

Nitromethane (1.5 equiv)

Base Catalyst: 1,1,3,3-Tetramethylguanidine (TMG) (0.1 equiv) or NaOH (aq).

Solvent: THF or Ethanol.

Step-by-Step Procedure:

Setup: Charge a round-bottom flask with cyclohexanecarboxaldehyde (11.2 g, 100 mmol)

and THF (100 mL). Cool to 0°C.

Addition: Add nitromethane (9.15 g, 150 mmol).

Catalysis: Add TMG (1.15 g, 10 mmol) dropwise. Caution: Exothermic.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours.

Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the nitroalcohol (

).

Quench: Acidify with 1M HCl to pH 6.

Workup: Extract with EtOAc (

mL). Wash combined organics with brine, dry over

, and concentrate.

Purification: Flash chromatography (Silica, 10-20% EtOAc in Hexane).

Yield Expectations: 85-92%.[3][4]

Phase 2: Reduction of the Nitro Group
Reaction: 1-Cyclohexyl-2-nitroethanol
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2-Amino-1-cyclohexylethan-1-ol[1]

Critical Choice:

Method A (LAH): Best for small scale; gives clean conversion but requires strict safety

handling.

Method B (Hydrogenation): Best for scale-up; requires Raney-Ni or Pd/C and high pressure

(50 psi).

Protocol (Lithium Aluminum Hydride - LAH):

Inert Atmosphere: Flame-dry a 500 mL 3-neck flask; flush with Argon/Nitrogen.

Slurry Preparation: Suspend LAH (1.5 g, 40 mmol) in anhydrous THF (50 mL) at 0°C.

Addition: Dissolve the nitroalcohol (3.46 g, 20 mmol) in dry THF (20 mL). Add dropwise to the

LAH slurry over 30 mins. Gas evolution (

) will occur.[5]

Reflux: Warm to RT, then reflux for 4 hours. The solution should turn grey/white.

Fieser Quench (CRITICAL SAFETY): Cool to 0°C.

Add 1.5 mL water (slowly).

Add 1.5 mL 15% NaOH.

Add 4.5 mL water.

Stir until a granular white precipitate forms.

Isolation: Filter through Celite. Concentrate the filtrate to obtain the crude amino alcohol as a

viscous oil or low-melting solid.

Protocol B: Epoxide Ring Opening (Aminolysis)
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This route is efficient if vinylcyclohexane is the starting material. It relies on the regioselective

attack of ammonia at the less hindered terminal carbon.

Reaction: 2-Cyclohexyloxirane +

2-Amino-1-cyclohexylethan-1-ol[1]

Regioselectivity Logic: Nucleophilic attack on aliphatic epoxides under basic conditions (

) is sterically driven. The terminal carbon (C2) is significantly more accessible than the internal
carbon (C1) bearing the cyclohexyl ring.

Step-by-Step Procedure:

Epoxidation (If starting from alkene): Treat vinylcyclohexane with m-CPBA in DCM at 0°C.

Wash with

and

. Distill to purify epoxide.

Aminolysis Setup: Place 2-cyclohexyloxirane (10 mmol) in a pressure tube or autoclave.

Reagent: Add 7N

in Methanol (10 mL, large excess to prevent dimerization).

Reaction: Seal and heat to 60°C for 6 hours.

Workup: Cool to RT. Carefully vent the vessel (ammonia gas!). Concentrate under reduced

pressure to remove methanol and excess ammonia.

Purification: The residue is often pure enough. If not, recrystallize from

/Hexane or convert to HCl salt for precipitation.

Analytical Validation & Data
Verify the product identity using the following physicochemical markers.
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Parameter
Expected
Value/Observation

Structural Assignment

Physical State
Viscous colorless oil or waxy

solid
Hygroscopic amine

MS (ESI+)
Molecular Weight: 143.23

g/mol

1H NMR (CDCl3) 3.35 (m, 1H) CH-OH (Methine proton)

2.85 (dd, 1H), 2.55 (dd, 1H)
-

(Diastereotopic methylene)

0.9 - 1.8 (m, 11H) Cyclohexyl ring protons

13C NMR 76.5 ppm C-OH

46.2 ppm C-NH2

IR Spectroscopy
3350-3400

(Broad)
O-H and N-H stretch overlap

Workflow Visualization
The following diagram details the operational flow for the Henry Reaction pathway, highlighting

critical safety checkpoints.

Start:
Aldehyde + CH3NO2

Nitroaldol Reaction
(0°C -> RT, 4h)

Isolate Nitroalcohol
(Evaporation)

LAH Reduction
(Reflux, 4h)

 Dissolve in THF Fieser Quench
(H2O / NaOH / H2O)

 CAUTION: H2 Gas Pure Amino Alcohol Filter & Dry

Click to download full resolution via product page

Figure 2: Operational workflow for the Henry Reaction pathway.
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Safety & Handling Protocols
Nitromethane[1][7][8]

Hazard: Flash point 35°C. Shock-sensitive explosive if heated under confinement or mixed

with amines/acids in specific ratios.

Control: Use TMG or dilute bases. Do not distill the distillation residue to dryness if

nitromethane was used in excess.

Lithium Aluminum Hydride (LAH)[5]
Hazard: Pyrophoric. Reacts violently with water to release hydrogen gas.[5][6]

Control: Use only dry solvents (THF/Ether). Quench strictly under inert gas at 0°C. Keep a

Class D fire extinguisher nearby.

Stereochemistry Note
Both protocols described above produce a racemic mixture (

).

The Henry reaction produces a mixture of enantiomers and potentially diastereomers if chiral

centers pre-exist (not applicable here).

To obtain enantiopure (R) or (S) isomers, use a Lipase-catalyzed kinetic resolution on the

intermediate nitroalcohol or employ a Chiral Copper-Ligand catalyst during the Henry step

(See Reference 2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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